molecular formula C10H18N2O3 B1201365 d-Desthiobiotin CAS No. 533-48-2

d-Desthiobiotin

Cat. No.: B1201365
CAS No.: 533-48-2
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-JGVFFNPUSA-N
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Mechanism of Action

Target of Action

d-Desthiobiotin, also known as (+)-Dethiobiotin, dethiobiotin, Dethiobiotin, or d-Dethiobiotin, primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, a widely used method for affinity purification of recombinant proteins.

Mode of Action

This compound interacts with its targets by binding to the biotin-binding proteins, albeit less strongly than biotin . This property allows it to dislocate biotin from these proteins . It is used to gently elute Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins .

Biochemical Pathways

This compound is a primary precursor of biotin . The last enzymatic reaction in the biotin biosynthetic pathway converts desthiobiotin to biotin via the enzyme biotin synthase (BioB) . This conversion allows bacteria that retain the bioB gene to overcome biotin auxotrophy when desthiobiotin is available .

Pharmacokinetics

It is known that this compound is offered as a lyophilized powder for preparation of elution buffer , suggesting that it can be solubilized and used in various biochemical applications.

Result of Action

The primary result of this compound’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins in biochemical research applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been detected at concentrations similar to biotin in seawater , suggesting that it can function effectively in marine environments. Moreover, the storage temperature for this compound is recommended to be 2-8°C , indicating that its stability and efficacy can be affected by temperature.

Biochemical Analysis

Biochemical Properties

Dethiobiotin plays a significant role in biochemical reactions, particularly in the formation of the ureido ring from 7,8-diaminopelargonic acid (DAPA) and carbon dioxide in the presence of ATP and divalent metal ions . This reaction is catalyzed by the enzyme dethiobiotin synthetase. Dethiobiotin interacts with various enzymes and proteins, including dethiobiotin synthetase and diaminopelargonic acid aminotransferase, which catalyze the penultimate and antepenultimate steps of biotin synthesis, respectively . These interactions are crucial for the efficient synthesis of biotin and the proper functioning of metabolic pathways.

Cellular Effects

Dethiobiotin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of gene expression through mechanisms such as histone biotinylation . This modification can impact the transcription of genes involved in metabolic processes, thereby influencing cellular function. Additionally, dethiobiotin’s role in biotin synthesis affects the activity of biotin-dependent enzymes, which are essential for maintaining cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, dethiobiotin exerts its effects through binding interactions with specific enzymes and proteins. The enzyme dethiobiotin synthetase catalyzes the ATP-dependent insertion of carbon dioxide between the nitrogen atoms of 7,8-diaminopelargonic acid to form the ureido ring of dethiobiotin . This reaction is a critical step in the biotin biosynthesis pathway. Dethiobiotin also interacts with diaminopelargonic acid aminotransferase, facilitating the transfer of intermediates between active sites and ensuring the efficient progression of the biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dethiobiotin can change over time due to factors such as stability and degradation. Studies have shown that dethiobiotin is relatively stable under controlled conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of metal ions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with dethiobiotin playing a role in maintaining metabolic homeostasis and supporting cellular growth and development.

Dosage Effects in Animal Models

The effects of dethiobiotin vary with different dosages in animal models. At optimal doses, dethiobiotin supports normal metabolic function and growth. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular function . Threshold effects have been observed, indicating that there is a specific range of dosages within which dethiobiotin is beneficial, while exceeding this range can result in negative outcomes.

Metabolic Pathways

Dethiobiotin is involved in the biotin biosynthesis pathway, interacting with enzymes such as dethiobiotin synthetase and diaminopelargonic acid aminotransferase . These enzymes facilitate the conversion of 7,8-diaminopelargonic acid to dethiobiotin and subsequently to biotin. The presence of dethiobiotin influences metabolic flux and metabolite levels, ensuring the efficient synthesis of biotin and the proper functioning of biotin-dependent enzymes.

Transport and Distribution

Within cells and tissues, dethiobiotin is transported and distributed through interactions with specific transporters and binding proteins . These interactions help regulate the localization and accumulation of dethiobiotin, ensuring its availability for biotin synthesis and other metabolic processes. The transport and distribution of dethiobiotin are essential for maintaining cellular homeostasis and supporting metabolic function.

Subcellular Localization

Dethiobiotin is localized within specific subcellular compartments, including mitochondria, where it plays a role in biotin synthesis . Targeting signals and post-translational modifications direct dethiobiotin to these compartments, ensuring its proper function and activity. The subcellular localization of dethiobiotin is crucial for its role in metabolic processes and the efficient synthesis of biotin.

Preparation Methods

Synthetic Routes and Reaction Conditions

d-Desthiobiotin can be synthesized through various chemical routes. One common method involves the cyclization of 6-aminohexanoic acid with methyl isocyanate, followed by oxidation to form the imidazolidine ring . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often supplied as a lyophilized powder for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

d-Desthiobiotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride.

    Nucleophiles: Including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotin, while nucleophilic substitution can yield various imidazolidine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

533-48-2, 636-20-4
Record name Desthiobiotin
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Record name Desthiobiotin
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Record name Desthiobiotin, (+/-)-
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Record name Dethiobiotin
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Record name Desthiobiotin
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Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
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Record name DESTHIOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESTHIOBIOTIN, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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